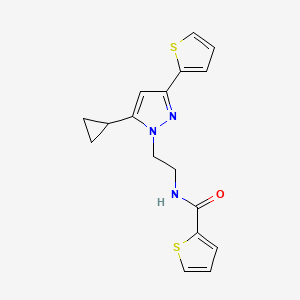
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with a complex structure combining cyclopropyl, thiophene, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Synthesis of the Pyrazole Ring: : Starting from commercially available thiophene-2-carboxylic acid and cyclopropylamine, the pyrazole ring can be constructed through cyclization reactions.
Formation of the Thiophene Moiety: : The thiophene ring is often introduced via palladium-catalyzed coupling reactions.
Linking the Functional Groups: : The final step involves the formation of the carboxamide linkage, usually through amide bond formation reactions using activating agents like EDCI or HATU.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using high-yield reactions and cost-effective reagents. Continuous flow chemistry could be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyclopropyl group can be reduced under hydrogenation conditions.
Substitution: : The pyrazole ring is amenable to electrophilic and nucleophilic substitution reactions.
Oxidation Reagents: : m-CPBA, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: : Nucleophiles like amines or electrophiles like halogens.
Major Products: The major products of these reactions include oxidized thiophene derivatives, reduced cyclopropyl groups, and substituted pyrazole compounds, each with potential unique properties.
Applications De Recherche Scientifique
Chemistry: The compound's unique structure allows for its use as an intermediate in organic synthesis, enabling the construction of complex molecules.
Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors, owing to its diverse functional groups.
Industry: In the industrial sector, this compound can be utilized in materials science for developing new polymers or as a catalyst in certain organic reactions.
Mécanisme D'action
The mechanism of action depends largely on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or ion channels.
Pathways Involved: : Potential to inhibit or activate specific signaling pathways, contributing to therapeutic effects or biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(2-(5-cyclopropyl-3-(2-pyridinyl)-1H-pyrazol-1-yl)ethyl)benzamide
N-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
This compound thus holds significant promise in various scientific and industrial fields, meriting further exploration and utilization.
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(16-4-2-10-23-16)18-7-8-20-14(12-5-6-12)11-13(19-20)15-3-1-9-22-15/h1-4,9-12H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQONIYJWBXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)
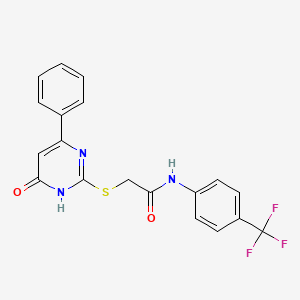
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)
![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)
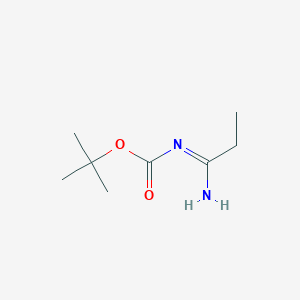
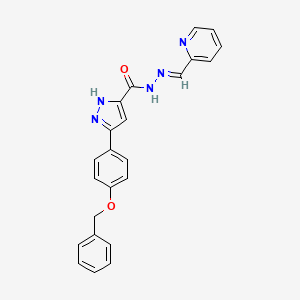
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)
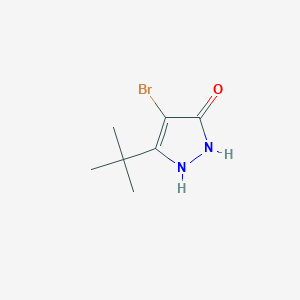
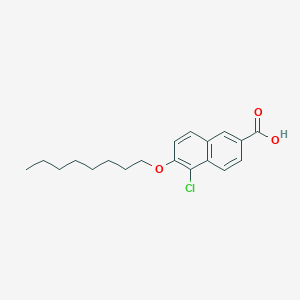
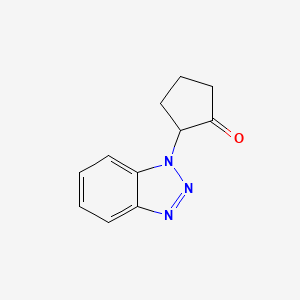
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)
![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)
